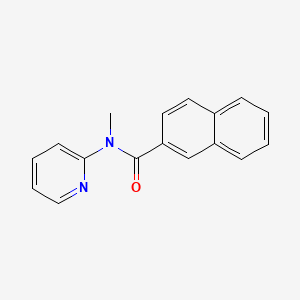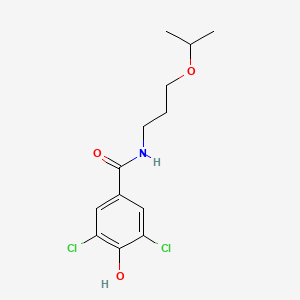
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine, also known as CNM-IV, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to possess various biological activities.
作用機序
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine inhibits PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins in the cell. This accumulation can lead to various cellular responses, including cell cycle arrest, apoptosis, and immune activation.
Biochemical and Physiological Effects:
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been found to have various biochemical and physiological effects. In vitro studies have shown that 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the immune response. In vivo studies have shown that 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can reduce tumor growth, improve glucose tolerance, and protect against autoimmune diseases.
実験室実験の利点と制限
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has several advantages for lab experiments. It is a selective PTP inhibitor, making it a useful tool for studying the role of PTPs in cellular processes. It is also stable in solution, allowing for easy storage and handling. However, 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has some limitations. It has low solubility in water, which can limit its use in some assays. It is also relatively expensive, which can be a barrier for some researchers.
将来の方向性
There are several future directions for research on 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine. One area of interest is the development of 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine analogs with improved solubility and potency. Another area of interest is the identification of specific PTP targets for 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine, which could lead to the development of more targeted therapies for diseases such as cancer and autoimmune disorders. Additionally, the use of 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine in combination with other drugs or therapies is an area of potential research, as it may enhance the efficacy of these treatments.
合成法
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine can be synthesized by reacting 2-chloro-6-nitrophenylsulfonyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction produces 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine as a yellow solid with a melting point of 126-128°C.
科学的研究の応用
4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been extensively used in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are a group of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTPs has been linked to several diseases, including cancer, diabetes, and autoimmune disorders. 4-(2-Chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine has been found to selectively inhibit PTPs, making it a potential therapeutic agent for these diseases.
特性
IUPAC Name |
4-(2-chloro-6-nitrophenyl)sulfonyl-3,3-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O5S/c1-12(2)8-20-7-6-14(12)21(18,19)11-9(13)4-3-5-10(11)15(16)17/h3-5H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGSKJGBSOJVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(2,3-Dichlorophenyl)sulfonylpiperidine-4-carbonyl]piperazin-2-one](/img/structure/B7533344.png)



![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7533404.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)
![N-[2-methyl-3-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenyl]butanamide](/img/structure/B7533424.png)



![N,3,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B7533458.png)